molecular formula C22H25Cl2N3O3 B251196 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

Katalognummer B251196
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: DEGLUMYYEORASE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide, also known as BPIP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BPIP is a small molecule that has been shown to have a high affinity for the dopamine D3 receptor, which is a target for the treatment of addiction and other neurological disorders.

Wirkmechanismus

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By binding to the D3 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may act by reducing the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the reward pathway in the brain. By binding to the D3 receptor, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may act by reducing the rewarding effects of drugs of abuse.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of the D3 receptor in addiction and other neurological disorders. However, one limitation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is its limited solubility, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide. One area of interest is the development of more potent and selective D3 receptor agonists, which could have greater therapeutic potential for the treatment of addiction and other neurological disorders. Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide as a tool for studying the role of the D3 receptor in addiction and other neurological disorders, which could lead to a better understanding of the underlying mechanisms of these disorders. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide in humans, which could pave the way for the development of new treatments for addiction and other neurological disorders.

Synthesemethoden

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves several steps, including the reaction of 4-(4-bromophenyl)piperazine with butyric anhydride to form 4-(4-butanoylpiperazin-1-yl)phenyl, which is then reacted with 3,5-dichloro-2-methoxybenzoyl chloride to form N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide. The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been studied for its potential therapeutic applications, particularly in the treatment of addiction and other neurological disorders. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the reward pathway in the brain. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

Eigenschaften

Molekularformel

C22H25Cl2N3O3

Molekulargewicht

450.4 g/mol

IUPAC-Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide

InChI

InChI=1S/C22H25Cl2N3O3/c1-3-4-20(28)27-11-9-26(10-12-27)17-7-5-16(6-8-17)25-22(29)18-13-15(23)14-19(24)21(18)30-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,25,29)

InChI-Schlüssel

DEGLUMYYEORASE-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3OC)Cl)Cl

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.